2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine
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Overview
Description
2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine is a compound belonging to the thienopyrimidine class Thienopyrimidines are heterocyclic compounds that contain a thiophene ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
It’s worth noting that thieno[2,3-d]pyrimidine compounds have been reported to exhibit a broad spectrum of activities, including antitumor , antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been found to target various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Thieno[2,3-d]pyrimidine compounds have been found to inhibit the proliferation of cells expressing folate receptors . They have also been reported to exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Biochemical Pathways
Pyrimidine metabolism is known to be involved in the synthesis, degradation, salvage, interconversion, and transport of molecules . Pyrimidine metabolism changes under a variety of conditions, including pathogen infections, effects of antimetabolites and inhibitors, and genetic manipulations .
Result of Action
Thieno[2,3-d]pyrimidine compounds have been found to exhibit potent anti-inflammatory effects . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Analysis
Biochemical Properties
2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine, like other thienopyrimidines, plays a significant role in biochemical reactions. It interacts with essential enzymes such as protein kinases, which are crucial for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions involves the inhibition of protein kinases, thereby exerting its anticancer potential .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting protein kinases, which play a vital role in cellular signaling processes . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits protein kinases, thereby controlling cell growth, differentiation, migration, and metabolism .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to pyrimidine metabolism . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Thienopyrimidine Core: The core structure can be synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor.
Introduction of the Allylsulfanyl Group: The allylsulfanyl group can be introduced via a nucleophilic substitution reaction using an appropriate allyl sulfide reagent.
Attachment of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction using a phenol derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Modified thienopyrimidine derivatives.
Substitution Products: Compounds with different substituents on the phenoxy group.
Scientific Research Applications
2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antiviral, or anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used to study the interactions of thienopyrimidine derivatives with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine
- 2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine
Uniqueness
2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the allylsulfanyl and phenoxy groups can provide distinct properties compared to other thienopyrimidine derivatives.
Properties
IUPAC Name |
4-phenoxy-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(17-15)18-11-6-4-3-5-7-11/h2-8,10H,1,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNAHSRJQUKZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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